

Spectroscopic Profile of 1-(2-Ethylhexyl) trimellitate: A Technical Guide

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Compound of Interest

Compound Name: 1(or 2)-(2-Ethylhexyl) trimellitate

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Ethylhexyl) trimellitate. Due to the limited availability of published, complete spectroscopic datasets specifically for 1-(2-Ethylhexyl) trimellitate in public databases, this document also includes data for the closely related and more commercially prevalent compound, tri(2-ethylhexyl) trimellitate (TOTM), for comparative purposes. The structural differences between the mono-ester and the tri-ester will result in distinct spectroscopic features, which will be highlighted in the data interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic information for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 1-(2-Ethylhexyl) trimellitate. For comparative analysis, data for tri(2-ethylhexyl) trimellitate is also provided.

Table 1: Mass Spectrometry Data for 1-Mono-(2-Ethylhexyl) Trimellitate (MEHTM)

Parameter	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ O ₆	Inferred
Molecular Weight	322.35 g/mol	Inferred
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	[1]
Precursor Ion (m/z)	[M-H] ⁻	[1]
Key Fragmentation Data	Data for metabolites of TOTM, including MEHTM, has been acquired via LC-MS/MS for biomonitoring studies. Specific fragmentation patterns for the pure compound are not detailed in the provided search results.	[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate and Experimental for Tri(2-ethylhexyl) trimellitate)

Functional Group	Predicted Wavenumber (cm ⁻¹) for 1-(2-Ethylhexyl) trimellitate	Experimental Wavenumber (cm ⁻¹) for Tri(2-ethylhexyl) trimellitate[2]
O-H Stretch (Carboxylic Acid)	3300-2500 (broad)	N/A
C-H Stretch (Aliphatic)	2960-2850	2960, 2930, 2860
C=O Stretch (Ester)	~1730	1730
C=O Stretch (Carboxylic Acid)	~1700	N/A
C-O Stretch (Ester and Carboxylic Acid)	1300-1000	1280, 1120
Aromatic C=C Bending	1600-1450	1580, 1460

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted for 1-(2-Ethylhexyl) trimellitate)

¹H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	2H	Carboxylic acid protons (-COOH)
~8.2-7.8	Multiplet	3H	Aromatic protons (C ₆ H ₃)
~4.2	Multiplet	2H	Methylene protons (-OCH ₂ -)
~1.7	Multiplet	1H	Methine proton (-CH-)
~1.5-1.2	Multiplet	8H	Methylene protons (-CH ₂ -)
~0.9	Multiplet	6H	Methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~170-165	Carbonyl carbons (-COOH, -COO-)
~135-128	Aromatic carbons
~70	Methylene carbon (-OCH ₂ -)
~40	Methine carbon (-CH-)
~30-22	Methylene carbons (-CH ₂ -)
~14, ~10	Methyl carbons (-CH ₃)

Note: Predicted NMR data is based on general chemical shift principles for esters and carboxylic acids and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the 1-(2-Ethylhexyl) trimellitate sample for ^1H NMR (20-50 mg for ^{13}C NMR)[3].
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), DMSO- d_6) in a clean vial[3].
 - Ensure complete dissolution by gentle vortexing or sonication[3].
 - Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm[3].
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ^1H NMR, 8-16 scans are typically sufficient, while ^{13}C NMR may require a significantly larger number of scans[4].

- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method for Liquids/Oils):
 - Place a small drop of the 1-(2-Ethylhexyl) trimellitate sample onto a clean, dry salt plate (e.g., KBr, NaCl)[5].
 - Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates[5].
 - Mount the sandwiched plates in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the sample holder with the prepared salt plates into the spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=O, C-O).
- Compare the experimental spectrum with reference spectra or correlation charts to confirm the structure.

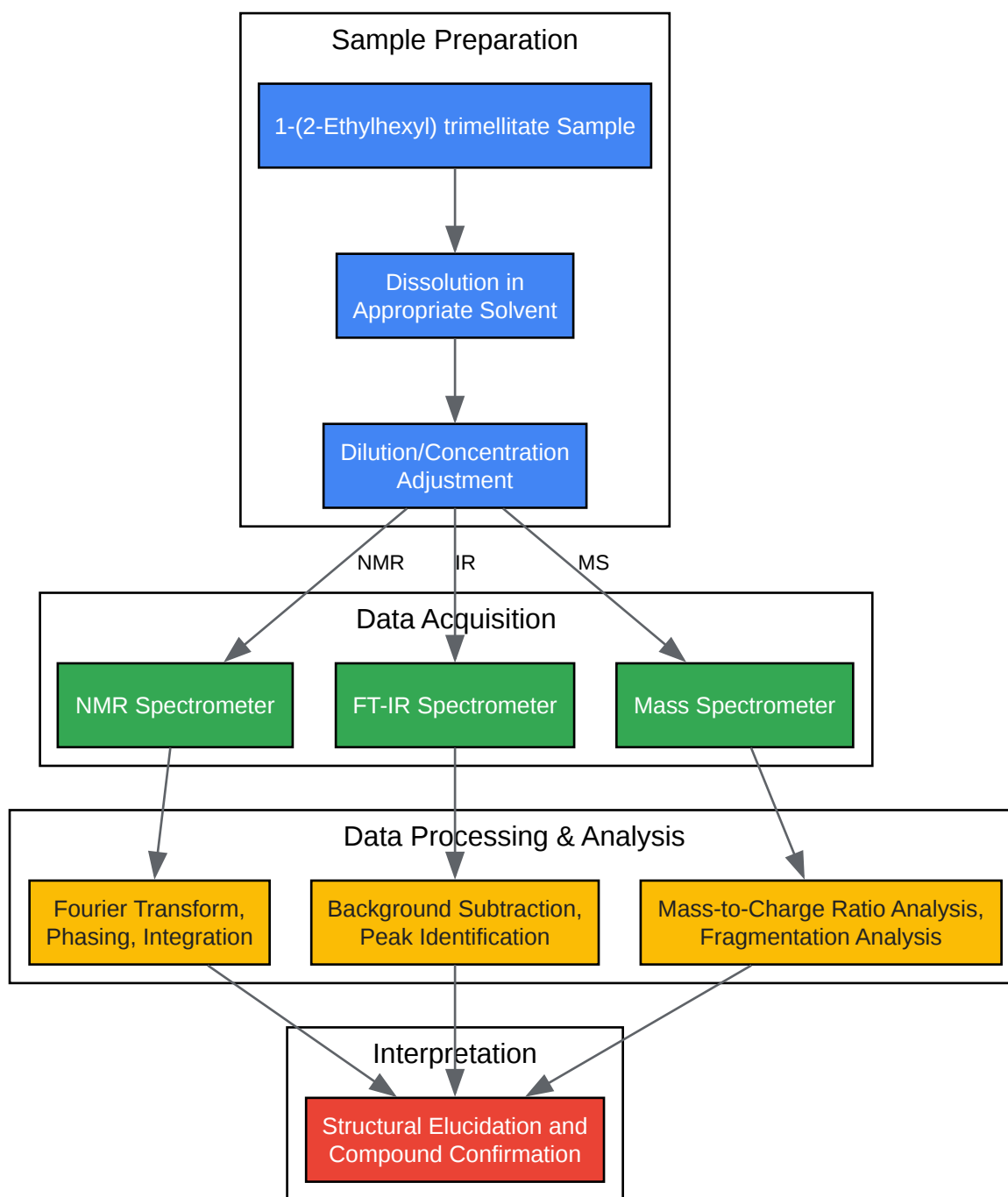
3. Mass Spectrometry (MS)

- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a stock solution of the sample by dissolving it in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL[6].
 - Dilute the stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL[6].
 - If necessary, filter the final solution to remove any particulates[6].
 - Transfer the diluted sample to a clean autosampler vial.
- Data Acquisition (LC-MS/MS):
 - The sample is injected into a liquid chromatograph (LC) for separation from any impurities.
 - The eluent from the LC is introduced into the mass spectrometer's ESI source.
 - The sample molecules are ionized, typically forming $[M-H]^-$ ions in negative ion mode for compounds with acidic protons[1].
 - The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured.
 - For tandem mass spectrometry (MS/MS), precursor ions of a specific m/z are selected and fragmented, and the m/z of the resulting fragment ions are analyzed to provide structural information.
- Data Analysis:

- Identify the molecular ion peak to determine the molecular weight of the compound.
- Analyze the fragmentation pattern to confirm the structure and identify characteristic substructures.

Visualizations

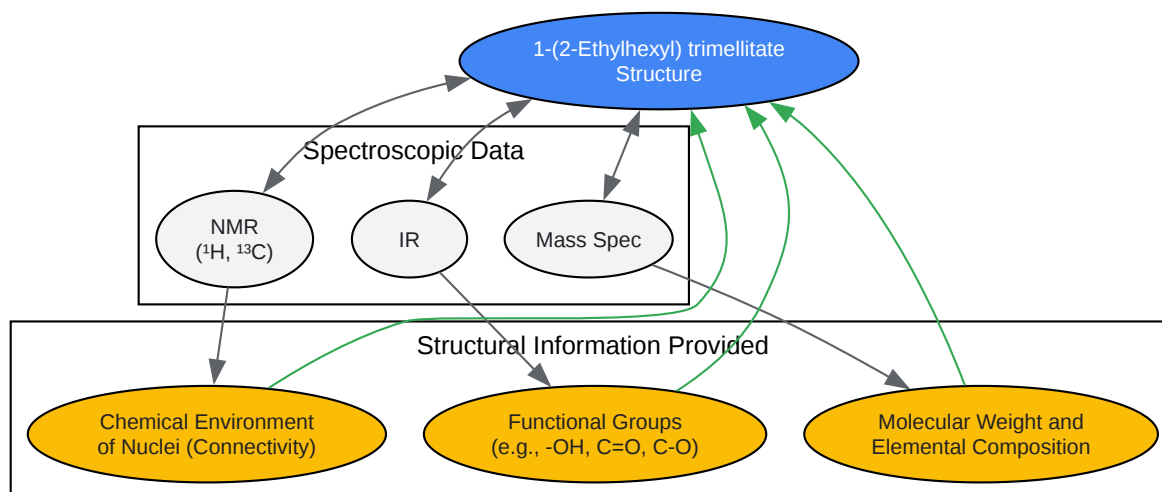
Diagram 1: General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: The relationship between spectroscopic data and the elucidation of molecular structure.

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